Bienvenue dans la boutique en ligne BenchChem!

2-Hydroxy-4-(trifluoromethyl)benzamide

Inflammation Transcription Factor NF-κB

This is the principal active metabolite of triflusal and a designated EP Impurity B. Its unique 4-CF₃ substitution confers extended half-life (~34h) and dual COX-2 inhibition, essential for robust in vivo NF-κB studies. Procure this specific metabolite for regulatory-compliant bioanalysis and to avoid the variable activity of generic salicylates.

Molecular Formula C8H6F3NO2
Molecular Weight 205.13 g/mol
CAS No. 402-15-3
Cat. No. B3383237
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Hydroxy-4-(trifluoromethyl)benzamide
CAS402-15-3
Molecular FormulaC8H6F3NO2
Molecular Weight205.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(F)(F)F)O)C(=O)N
InChIInChI=1S/C8H6F3NO2/c9-8(10,11)4-1-2-5(7(12)14)6(13)3-4/h1-3,13H,(H2,12,14)
InChIKeyTZCZNBBIPUEKET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes15 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Understanding 2-Hydroxy-4-(trifluoromethyl)benzamide (CAS 402-15-3): Core Identity and Structural Context


2-Hydroxy-4-(trifluoromethyl)benzamide (HTB), also known as 4-trifluoromethylsalicylamide, is a halogenated benzamide derivative characterized by a hydroxyl group at the 2-position and a trifluoromethyl (-CF₃) group at the 4-position of the benzene ring . It is a solid at room temperature with a molecular formula of C₈H₆F₃NO₂ and a molecular weight of 205.13 g/mol . The compound is notable for its role as the principal active metabolite of the antiplatelet drug triflusal (2-acetoxy-4-trifluoromethylbenzoic acid) [1]. This metabolic relationship is a critical point of differentiation, as the compound's inherent stability and biological activity are distinct from its prodrug form and from structurally related salicylates.

Why Unsubstituted Salicylamide or Generic Benzamide Analogs Cannot Replicate the Functional Profile of 2-Hydroxy-4-(trifluoromethyl)benzamide


Simple substitution of 2-Hydroxy-4-(trifluoromethyl)benzamide with other benzamide derivatives or salicylates (such as salicylamide or unsubstituted benzamide) is not scientifically valid due to the profound influence of the 4-trifluoromethyl group on both pharmacodynamics and pharmacokinetics. As demonstrated in comparative studies, the presence of the -CF₃ moiety significantly enhances potency in inhibiting key inflammatory pathways (e.g., NF-κB activation and iNOS induction) and imparts a unique dual mechanism of action involving both direct enzyme inhibition and suppression of enzyme expression [1]. Furthermore, the -CF₃ group confers increased metabolic stability and a markedly extended elimination half-life in vivo (approximately 34 hours) compared to non-fluorinated analogs, a factor that is critical for sustained therapeutic effect and cannot be achieved by generic benzamides [2]. This specific substitution pattern creates a unique electronic and steric environment that dictates its biological interactions, making it a non-interchangeable entity.

Quantitative Differentiators of 2-Hydroxy-4-(trifluoromethyl)benzamide Against Closest Analogs and Alternatives


Superior Inhibition of NF-κB Nuclear Translocation Compared to Aspirin and Salicylate

In a head-to-head study using human umbilical vein endothelial cells (HUVEC) stimulated with TNF-α, 2-Hydroxy-4-(trifluoromethyl)benzamide (HTB) demonstrated approximately 2-fold greater potency in inhibiting the nuclear translocation of NF-κB compared to aspirin, and was significantly more potent than sodium salicylate [1].

Inflammation Transcription Factor NF-κB

Enhanced Inhibition of iNOS-Dependent Nitrite Production Versus Aspirin and Salicylate

In a comparative study on rat peritoneal macrophages stimulated with IgG/ovalbumin immune complexes, HTB inhibited iNOS-mediated nitrite production with an IC₅₀ value that was 3.3-fold lower (more potent) than aspirin and 5-fold lower than sodium salicylate [1].

Inflammation iNOS Macrophage

Superior Suppression of VCAM-1 mRNA Expression Compared to Aspirin and Salicylate

When tested at an identical concentration of 4 mM in HUVEC, HTB produced complete (100%) inhibition of VCAM-1 mRNA expression, whereas aspirin and sodium salicylate achieved only partial inhibition (36-43%) [1]. This indicates a functional superiority in blocking a key event in vascular inflammation.

Vascular Inflammation Cell Adhesion VCAM-1

Direct Inhibition of COX-2-Mediated Prostaglandin E2 (PGE2) Production: A Feature Absent in Salicylate

In lipopolysaccharide (LPS)-activated human whole blood, HTB directly inhibited COX-2-mediated PGE2 production with an IC₅₀ of 0.39 mM. This is a critical distinction from sodium salicylate, which is essentially inactive in this assay (IC₅₀ > 10 mM). While aspirin (IC₅₀ = 0.18 mM) is a more potent direct inhibitor, HTB offers a dual mechanism not shared by aspirin (see below) [1].

Cyclooxygenase COX-2 PGE2

Unique Dual Mechanism: Suppression of COX-2 Protein Expression in Human Cells and In Vivo

Unlike aspirin and sodium salicylate, both triflusal and its metabolite HTB produce a concentration-dependent inhibition of COX-2 protein expression in peripheral human mononuclear cells [1]. This unique property was confirmed in a rat air pouch model, where oral administration of triflusal (the prodrug of HTB) reduced COX-2 expression in vivo, an effect not observed with aspirin, despite both drugs inhibiting PGE2 production (triflusal ID₅₀ = 11.4 mg/kg; aspirin ID₅₀ = 18.9 mg/kg) [1].

COX-2 Expression Dual Mechanism In Vivo

Exceptional In Vivo Half-Life: A Pharmacokinetic Advantage Over Non-Fluorinated Analogs

The trifluoromethyl group confers significant metabolic stability. This is reflected in the in vivo elimination half-life of 2-Hydroxy-4-(trifluoromethyl)benzoic acid (the carboxylic acid metabolite of the benzamide, which is a primary active entity from triflusal). The reported half-life of HTB is approximately 34 hours [1]. This is in stark contrast to non-fluorinated salicylates like aspirin (half-life ~0.25-0.5 hours) and sodium salicylate (half-life ~2-4 hours), allowing for sustained pharmacological effect.

Pharmacokinetics Half-Life Metabolic Stability

Where 2-Hydroxy-4-(trifluoromethyl)benzamide Delivers Quantifiable Advantage in Scientific Research and Procurement


In Vitro Inflammation Models Requiring Potent NF-κB Pathway Suppression

For researchers investigating the NF-κB signaling cascade in human endothelial cells or macrophages, this compound provides a 2- to 5-fold potency advantage over aspirin and salicylate in inhibiting nuclear translocation and downstream effector functions (iNOS, VCAM-1) [1]. Its use ensures a more robust signal in pathway inhibition studies compared to the use of these traditional comparators [1].

In Vivo Pharmacodynamic Studies Demanding Sustained Target Engagement with a Single Dose

Due to its exceptionally long elimination half-life (~34 hours) [1], HTB is the preferred compound for in vivo protocols that require continuous inhibition of COX-2 expression or NF-κB activity over a 24-48 hour period without the need for multiple daily doses or continuous infusion. This directly addresses a common limitation of short-lived salicylates [1].

Investigating Dual Mechanisms of COX-2 Pathway Inhibition

This compound is uniquely suited for studies designed to dissect the relative contributions of direct enzyme inhibition versus suppression of enzyme expression. It is one of the few salicylate derivatives capable of doing both, as evidenced by its ability to directly inhibit PGE2 production (IC₅₀ = 0.39 mM) and simultaneously suppress COX-2 protein expression, a feature absent in aspirin and salicylate .

Reference Standard for Triflusal Metabolism and Impurity Profiling

For analytical chemists and quality control laboratories, this compound serves as an essential reference standard. It is the principal active metabolite of triflusal, and it is officially designated as a related substance (Triflusal EP Impurity B) in the European Pharmacopoeia [1]. Procurement is therefore driven by regulatory compliance and bioanalytical method development for triflusal-containing drug products [1].

Quote Request

Request a Quote for 2-Hydroxy-4-(trifluoromethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.